molecular formula C17H13F2N3OS2 B2388442 N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-20-4

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2388442
CAS No.: 864917-20-4
M. Wt: 377.43
InChI Key: HZEQAXOVQILTCI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the thiadiazole derivative with a suitable thiol or thioester under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

    Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.

    Materials Science: Thiadiazole derivatives are explored for their electronic and optical properties, making them candidates for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to its therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Pathway Modulation: The compound can affect various signaling pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: can be compared with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluorophenyl and p-tolyl groups, which may confer distinct biological and chemical properties compared to other thiadiazole derivatives.

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

  • IUPAC Name : N-(2,4-difluorophenyl)-2-[[3-(p-tolyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
  • Molecular Formula : C17H15F2N3OS
  • Molecular Weight : 341.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
  • Pathway Modulation : The compound influences various signaling pathways that affect cellular functions.

Antimicrobial and Antifungal Activity

Thiadiazole derivatives have shown significant antimicrobial and antifungal properties. In particular:

  • A study demonstrated that compounds similar to this compound exhibited strong antifungal effects against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Analysis

The cytotoxicity of this compound was assessed against various cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundNIH/3T3148.26
Control (Doxorubicin)NIH/3T3>1000

The IC50 value indicates that this compound has a lower cytotoxic effect on normal cells compared to traditional chemotherapeutic agents .

Anti-inflammatory Properties

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antifungal Activity : A series of thiazole compounds were synthesized and tested for antifungal activity against Candida species. The most active compounds showed MIC values as low as 1.23 μg/mL against C. parapsilosis .
  • Cytotoxicity Against Cancer Cells : Compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c1-10-2-4-11(5-3-10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQAXOVQILTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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